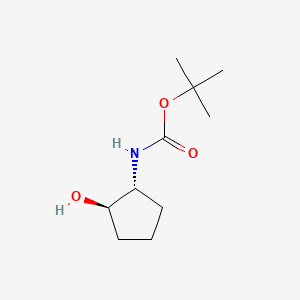
(Triethoxysilyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Catalysis and Hydrogen Generation : (Sattler & Parkin, 2012) reported the use of [Tris(2-pyridylthio)methyl]zinc hydride as a catalyst for rapid release of hydrogen by protolytic cleavage of silanes and for hydrosilylation of carbon dioxide. They highlighted the synthesis of triethoxysilyl formate by hydrosilylation of carbon dioxide with triethoxysilane, indicating a potential for utilizing carbon dioxide as a feedstock for chemical synthesis.
Study of Hydrolysis Processes : (Díaz-Benito et al., 2010) conducted a study on the hydrolysis process of bis-1,2-(triethoxysilyl)ethane in different solutions. They found that methanol-rich solutions were inadequate for complete hydrolysis, providing insights into the behavior of silanes in various solvents.
Capillary Electrophoresis : (Okada, 1995) used methanol as a separation medium for capillary electrophoresis. This method enabled the separation of non-ionic polyethers and evaluation of their complexation with electrolyte cations, demonstrating the effectiveness of non-aqueous solvents in such processes.
Lipid Dynamics in Biological Membranes : (Nguyen et al., 2019) explored the impact of methanol on lipid dynamics in biological and synthetic membranes. They found that methanol significantly influences lipid transfer and flip-flop kinetics, which has implications for studies of membrane-bound proteins and peptides.
Catalytic C–C Coupling in Chemical Synthesis : (Moran et al., 2011) discussed the use of methanol in catalytic C–C coupling with allenes, using an iridium catalyst. This process represents a novel approach in using methanol as a building block in fine chemical synthesis.
Methanol/Diesel Mixtures in Combustion Technology : (Zhu et al., 2021) investigated the autoignition behavior of methanol/diesel mixtures, providing valuable insights into the thermal efficiency and emissions in modern engines using dual-fuel combustion technology.
Biological Conversion of Methanol to Chemicals : (Whitaker et al., 2017) engineered Escherichia coli for the conversion of methanol to metabolites. They demonstrated the conversion of methanol into biomass components and specialty chemicals, highlighting the potential of methanol as a substrate in microbial chemical production.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triethoxysilylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Triethoxysilyl)methanol | |
CAS RN |
162781-73-9 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)
![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)
